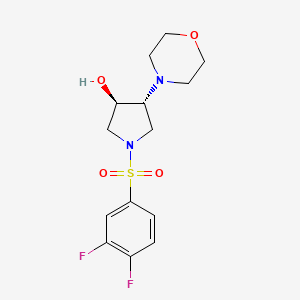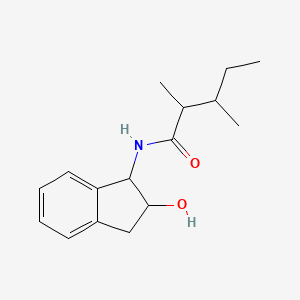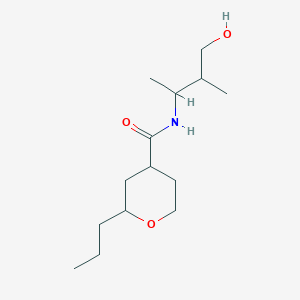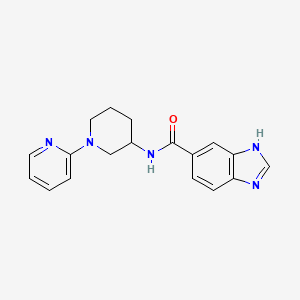
(3R,4R)-1-(3,4-difluorophenyl)sulfonyl-4-morpholin-4-ylpyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-1-(3,4-difluorophenyl)sulfonyl-4-morpholin-4-ylpyrrolidin-3-ol is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
作用機序
The mechanism of action of (3R,4R)-1-(3,4-difluorophenyl)sulfonyl-4-morpholin-4-ylpyrrolidin-3-ol involves its binding to the dopamine D2 receptor and preventing the activation of downstream signaling pathways. This leads to a decrease in dopamine signaling, which has been shown to have therapeutic effects in several neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to decrease dopamine release in the striatum, which is the region of the brain involved in movement and reward. This has led to its potential use in the treatment of Parkinson's disease and addiction. Additionally, it has been shown to decrease the activity of the mesolimbic dopamine system, which is involved in reward processing and has been implicated in several psychiatric disorders.
実験室実験の利点と制限
One of the primary advantages of (3R,4R)-1-(3,4-difluorophenyl)sulfonyl-4-morpholin-4-ylpyrrolidin-3-ol is its high potency and selectivity for the dopamine D2 receptor. This makes it an ideal tool for studying the role of this receptor in various physiological and pathological processes. Additionally, it has a long half-life, which allows for prolonged inhibition of dopamine signaling. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it challenging to work with in some experiments.
将来の方向性
There are several potential future directions for research involving (3R,4R)-1-(3,4-difluorophenyl)sulfonyl-4-morpholin-4-ylpyrrolidin-3-ol. One area of interest is its potential use in the treatment of addiction. Given its ability to decrease dopamine signaling in the mesolimbic system, it may have therapeutic effects in reducing drug-seeking behavior. Additionally, it may have potential applications in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder, which are also associated with dysregulated dopamine signaling. Finally, further research is needed to explore the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
合成法
The synthesis of (3R,4R)-1-(3,4-difluorophenyl)sulfonyl-4-morpholin-4-ylpyrrolidin-3-ol is a complex process involving several steps. The starting material for the synthesis is 3,4-difluoroaniline, which is reacted with morpholine and paraformaldehyde to form 1-(3,4-difluorophenyl)-4-morpholin-4-ylbutane-1,3-dione. This intermediate product is then reacted with sulfonyl chloride to yield the final product, this compound.
科学的研究の応用
(3R,4R)-1-(3,4-difluorophenyl)sulfonyl-4-morpholin-4-ylpyrrolidin-3-ol has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its use as a tool for studying G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a critical role in cell signaling and are the target of many drugs. However, studying GPCRs can be challenging due to their complex structure and signaling pathways. This compound has been shown to be a potent and selective antagonist of the dopamine D2 receptor, a GPCR that is involved in several neurological disorders.
特性
IUPAC Name |
(3R,4R)-1-(3,4-difluorophenyl)sulfonyl-4-morpholin-4-ylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O4S/c15-11-2-1-10(7-12(11)16)23(20,21)18-8-13(14(19)9-18)17-3-5-22-6-4-17/h1-2,7,13-14,19H,3-6,8-9H2/t13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOJAUKLAJLYCO-ZIAGYGMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)S(=O)(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@@H]2CN(C[C@H]2O)S(=O)(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]-1-phenylpyrrolidin-2-one](/img/structure/B6638095.png)


![3-(5-Chloroindol-1-yl)-1-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B6638123.png)
![3-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-3-phenylbutanamide](/img/structure/B6638126.png)
![N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide](/img/structure/B6638141.png)
![2-[1-(1-Phenylcyclopentanecarbonyl)piperidin-4-yl]acetic acid](/img/structure/B6638152.png)
![6-(5-ethyl-2-methylpyrazol-3-yl)-4-N-[3-(2-methylphenoxy)propyl]pyrimidine-2,4-diamine](/img/structure/B6638157.png)
![2H-benzotriazol-5-yl-[3-(1H-pyrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B6638170.png)

![2-Phenyl-1-[(1-propylpyrazol-4-yl)methyl]piperazine](/img/structure/B6638186.png)
![1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B6638190.png)
